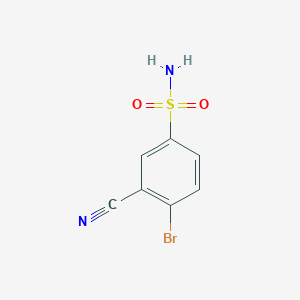
N'-(3-aminophenyl)ethanediamide
Übersicht
Beschreibung
“N’-(3-aminophenyl)ethanediamide” is a chemical compound with the molecular formula C8H9N3O2 . It is also known by its CAS number 861333-02-0 .
Molecular Structure Analysis
The molecular structure of “N’-(3-aminophenyl)ethanediamide” consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The exact linear structure formula is not provided .
Physical And Chemical Properties Analysis
“N’-(3-aminophenyl)ethanediamide” has a molecular weight of 179.18 g/mol. Further physical and chemical properties are not specified in the available resources .
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry
Summary of Application
“N’-(3-aminophenyl)ethanediamide” and its derivatives have been used in the field of mass spectrometry. Specifically, they have been used to investigate gas-phase chemistry, including an interesting N–O exchange rearrangement via an Ion-Neutral Complex (INC) and then a water migration pathway .
Method of Application
The compound was protonated and then subjected to collision-induced dissociation tandem mass spectrometry experiments. Theoretical calculations were also performed using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level .
Results or Outcomes
The results confirmed the N–O exchange rearrangement. The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
Nonlinear Optics
Summary of Application
A compound known as Quinolinecarboxamide Chalcone (QCC), which includes “N’-(3-aminophenyl)ethanediamide” as part of its structure, has been synthesized and studied for its linear and third-order nonlinear optical (TNLO) properties .
Method of Application
The QCC was synthesized using aldol condensation and carboxamide formation method. It was then examined by FT-IR, 1H NMR, 13C NMR and mass spectroscopic techniques. The TNLO properties of QCC dissolved in polar solvents such as DMSO, DMF and Ethanol were also studied .
Results or Outcomes
The nonlinear refractive index (n2) of QCC was attributed to negative nonlinearity due to self-defocusing effect, and nonlinear absorption coefficient (β) indicates the behaviors of saturable absorption (SA) and reverse saturable absorption (RSA). The real and imaginary features of the TNLO susceptibility (χ(3)) of QCC in polar solvents were calculated to be the order of 10−7 esu .
Gas Phase Chemistry
Summary of Application
“N’-(3-aminophenyl)ethanediamide” and its derivatives have been used in the field of gas phase chemistry. Specifically, they have been used to investigate nitrogen-oxygen (N–O) exchange rearrangements .
Results or Outcomes
Synthesis of N-Arylamides
Summary of Application
“N’-(3-aminophenyl)ethanediamide” can be used in the synthesis of N-arylamides, including paracetamol .
Method of Application
The synthesis involves the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines. The requisite amidine substrates were prepared from amines and nitriles by applying the Pinner reaction approach .
Results or Outcomes
This new synthetic protocol provides a novel approach for the preparation of N-arylamides .
Safety And Hazards
“N’-(3-aminophenyl)ethanediamide” is classified as a dangerous good. It has a hazard class of 9 and a packing group of III. The precautionary statements associated with this compound include P260, P264, P273, P301+P312, P305+P351+P338, and P314 . The hazard statements include H302, H319, H372, and H410 .
Eigenschaften
IUPAC Name |
N'-(3-aminophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-5-2-1-3-6(4-5)11-8(13)7(10)12/h1-4H,9H2,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHACUWYUPYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-aminophenyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)








